molecular formula C23H28N2O6 B2464358 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide CAS No. 921543-19-3

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide

Cat. No. B2464358
CAS RN: 921543-19-3
M. Wt: 428.485
InChI Key: GJPVFCPEMHDNHH-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C23H28N2O6 and its molecular weight is 428.485. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Various benzoxazepine derivatives, including those structurally related to the compound , have been synthesized and evaluated for their anticancer properties. These compounds have shown potent cytotoxicity against both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells. Notably, some derivatives were more selective towards MCF-7 cells, indicating their potential as targeted anticancer agents. The research emphasized the importance of structural characterization and the evaluation of anticancer activity, suggesting a promising avenue for the development of new therapeutic agents (Odame et al., 2021).

Antipsychotic Agents

Investigations into the antidopaminergic properties of benzoxazepine derivatives revealed their potential as antipsychotic agents. These studies identified compounds with high potency as inhibitors of [3H]spiperone binding in rat striatal membranes, indicating their utility in exploring dopamine D-2 receptors. This research contributes to the understanding of the therapeutic potential of benzoxazepine derivatives in psychiatric disorders (Högberg et al., 1990).

Serotonin-3 (5-HT3) Receptor Antagonists

Research into benzoxazepine derivatives as serotonin-3 (5-HT3) receptor antagonists has demonstrated their potential in treating conditions mediated by this receptor. Structural-activity relationship (SAR) studies led to the identification of compounds with potent 5-HT3 receptor antagonistic activity, offering insights into the design of new drugs for gastrointestinal disorders and chemotherapy-induced nausea and vomiting (Harada et al., 1995).

Antibacterial and Anticancer Agents

Benzoxepine-1,2,3-triazole hybrids synthesized using a Cu-catalyzed azide–alkyne cycloaddition strategy exhibited notable antibacterial properties against Gram-negative bacteria (Escherichia coli) and cytotoxicity against lung and colon cancer cell lines. This research highlights the versatility of benzoxazepine derivatives in addressing both infectious diseases and cancer (Kuntala et al., 2015).

Spectroscopic and Computational Studies

The synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids has been reported, with spectroscopic, X-ray diffraction, and density functional theory (DFT) studies confirming their structures. These compounds have shown promise in nonlinear optical (NLO) applications, illustrating the broad range of scientific applications for benzoxazepine derivatives (Almansour et al., 2016).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6/c1-7-25-16-12-15(8-9-17(16)31-13-23(2,3)22(25)27)24-21(26)14-10-18(28-4)20(30-6)19(11-14)29-5/h8-12H,7,13H2,1-6H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPVFCPEMHDNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide

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